molecular formula C8H8BrN3O2 B580978 N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide CAS No. 1313712-11-6

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Cat. No.: B580978
CAS No.: 1313712-11-6
M. Wt: 258.075
InChI Key: WOJCPHWDHSCKIO-UHFFFAOYSA-N
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Description

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a chemical compound with the molecular formula C8H8BrN3O2 and a molecular weight of 258.07 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a bromoacetyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-(2-bromoacetyl)pyridazine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazinylacetamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(2-Chloroacetyl)pyridazin-3-yl)acetamide
  • N-(6-(2-Fluoroacetyl)pyridazin-3-yl)acetamide
  • N-(6-(2-Iodoacetyl)pyridazin-3-yl)acetamide

Uniqueness

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJCPHWDHSCKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679958
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-11-6
Record name Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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